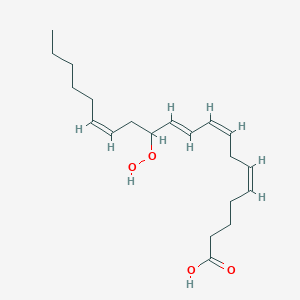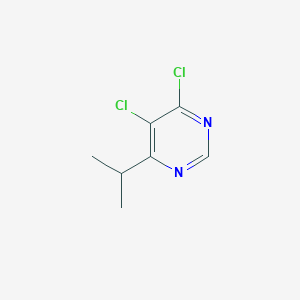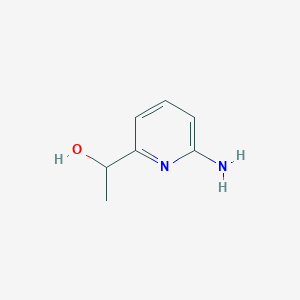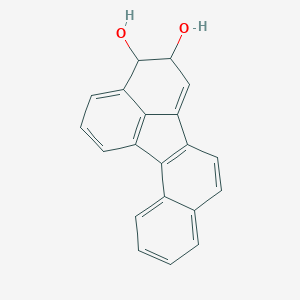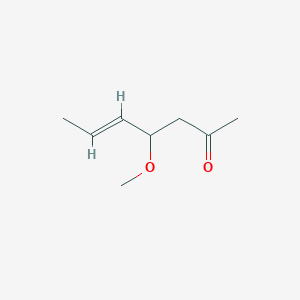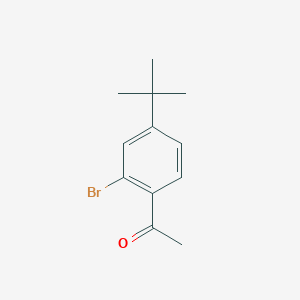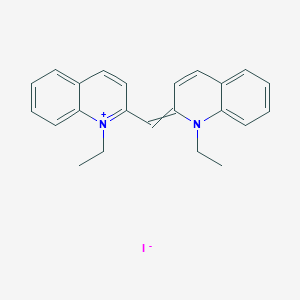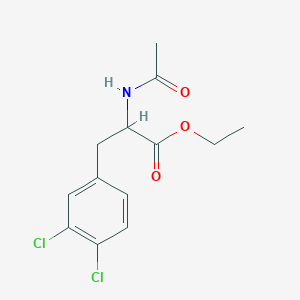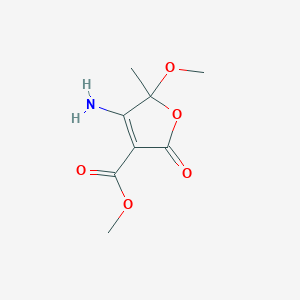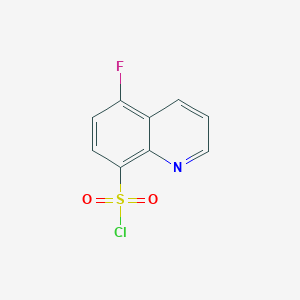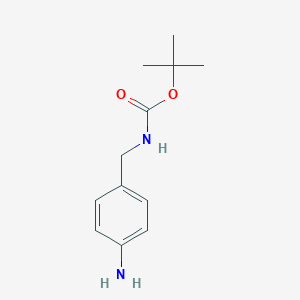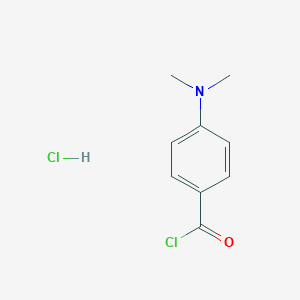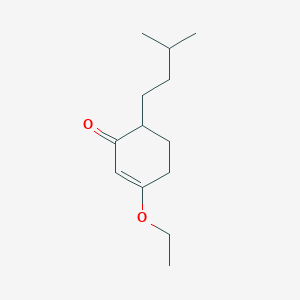
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. This compound is also known as ethyl 2-(3-methylbutyl)-3-ethoxycyclohex-2-en-1-one and has the molecular formula C15H26O2.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound also activates various signaling pathways, including the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one exhibits several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to exhibit antiproliferative effects on cancer cells and improve insulin sensitivity in diabetic patients.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research on 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one, including its potential applications in the development of novel therapeutics for various diseases. Further studies are needed to investigate the molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound and its potential side effects. Additionally, studies are needed to optimize the synthesis method of this compound to reduce its cost and increase its availability.
Synthesis Methods
The synthesis of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation, and Michael addition. However, the most common method involves the condensation reaction between 3-methylbutanone and ethyl acetoacetate in the presence of a base catalyst such as potassium hydroxide.
Scientific Research Applications
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one has been extensively studied for its potential applications in the pharmaceutical industry. Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
147120-45-4 |
|---|---|
Product Name |
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-4-15-12-8-7-11(13(14)9-12)6-5-10(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
NZYNNZZTNABFCU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(CC1)CCC(C)C |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)CCC(C)C |
synonyms |
2-Cyclohexen-1-one,3-ethoxy-6-(3-methylbutyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



